3-methoxy-N-methyl-N-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)pyrazin-2-amine
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Overview
Description
3-methoxy-N-methyl-N-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)pyrazin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazine ring, a piperidine ring, and a trifluoromethyl-substituted pyridine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-methyl-N-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)pyrazin-2-amine typically involves multiple steps, including the formation of the pyrazine ring, the introduction of the piperidine ring, and the attachment of the trifluoromethyl-substituted pyridine ring. Common synthetic routes may involve:
Formation of the Pyrazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperidine Ring: This step may involve nucleophilic substitution reactions.
Attachment of the Trifluoromethyl-Substituted Pyridine Ring: This can be done using Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-methyl-N-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-methoxy-N-methyl-N-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)pyrazin-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-N-methyl-N-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-methoxy-N-methyl-N-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)pyrazin-2-amine: shares similarities with other compounds containing pyrazine, piperidine, and pyridine rings.
Other Similar Compounds: Compounds with similar structures include those with trifluoromethyl-substituted pyridine rings and piperidine rings.
Uniqueness
Unique Structural Features: The combination of the pyrazine ring, piperidine ring, and trifluoromethyl-substituted pyridine ring makes this compound unique.
Distinct Chemical Properties: The presence of the trifluoromethyl group imparts distinct chemical properties, such as increased lipophilicity and metabolic stability.
Properties
IUPAC Name |
3-methoxy-N-methyl-N-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N5O/c1-25(16-17(27-2)23-8-7-22-16)12-13-5-9-26(10-6-13)15-4-3-14(11-24-15)18(19,20)21/h3-4,7-8,11,13H,5-6,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGCLSGDPMYGPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F)C3=NC=CN=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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